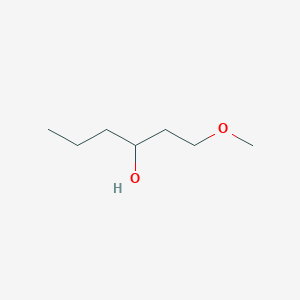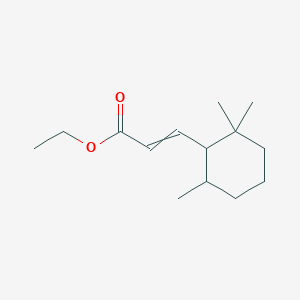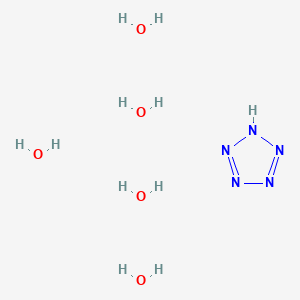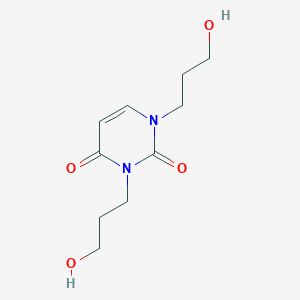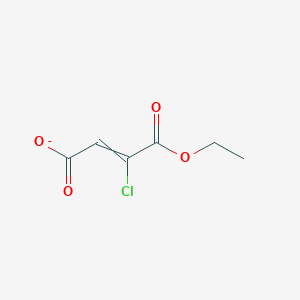
3-Chloro-4-ethoxy-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-ethoxy-4-oxobut-2-enoate is an organic compound with the molecular formula C6H6ClO4 It is characterized by the presence of a chloro group, an ethoxy group, and a keto group attached to a butenoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-ethoxy-4-oxobut-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
3-Chloro-4-ethoxy-4-oxobut-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Major Products Formed
Substitution: Formation of 3-azido-4-ethoxy-4-oxobut-2-enoate or 3-thiocyanato-4-ethoxy-4-oxobut-2-enoate.
Reduction: Formation of 3-chloro-4-ethoxy-4-hydroxybut-2-enoate.
Oxidation: Formation of 3-chloro-4-ethoxy-4-oxobutanoic acid.
科学的研究の応用
3-Chloro-4-ethoxy-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 3-Chloro-4-ethoxy-4-oxobut-2-enoate involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the keto group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
類似化合物との比較
Similar Compounds
Ethyl 4-ethoxy-2-oxobut-3-enoate: Similar structure but lacks the chloro group.
3-Bromo-4-ethoxy-4-oxobut-2-enoate: Similar structure with a bromo group instead of a chloro group.
3-Chloro-4-methoxy-4-oxobut-2-enoate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
3-Chloro-4-ethoxy-4-oxobut-2-enoate is unique due to the presence of both a chloro and an ethoxy group, which allows it to participate in a diverse range of chemical reactions
特性
CAS番号 |
116106-71-9 |
|---|---|
分子式 |
C6H6ClO4- |
分子量 |
177.56 g/mol |
IUPAC名 |
3-chloro-4-ethoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H7ClO4/c1-2-11-6(10)4(7)3-5(8)9/h3H,2H2,1H3,(H,8,9)/p-1 |
InChIキー |
KAWAKUUNSZSGEW-UHFFFAOYSA-M |
正規SMILES |
CCOC(=O)C(=CC(=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


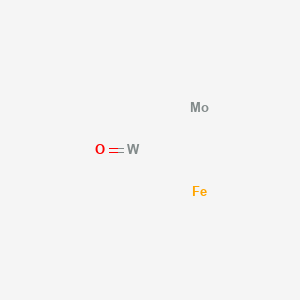

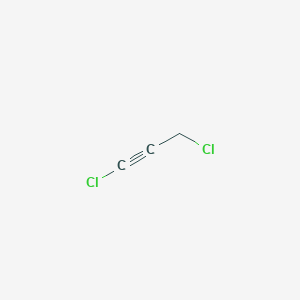
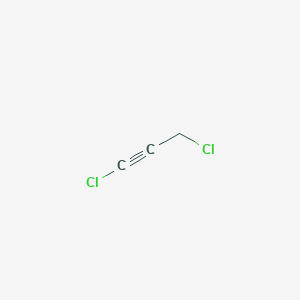
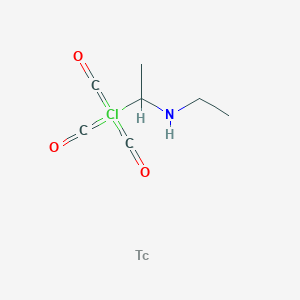
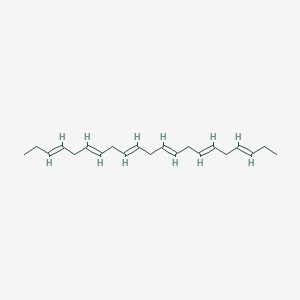
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
